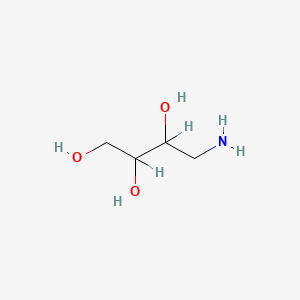
o-(3-fluorobenzyl)hydroxylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O-(3-fluorobenzyl)hydroxylamine is a chemical compound with the molecular formula C7H8FNO It is a derivative of hydroxylamine, where the hydroxylamine group is substituted with a 3-fluorobenzyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of O-(3-fluorobenzyl)hydroxylamine typically involves the reaction of 3-fluorobenzyl chloride with hydroxylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually heated to facilitate the reaction and then cooled to precipitate the product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and higher yields. The process involves the same basic reaction as in the laboratory synthesis but is optimized for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
O-(3-fluorobenzyl)hydroxylamine undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso compounds.
Reduction: It can be reduced to form amines.
Substitution: It can undergo nucleophilic substitution reactions where the hydroxylamine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Nitroso compounds.
Reduction: Amines.
Substitution: Various substituted hydroxylamines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
O-(3-fluorobenzyl)hydroxylamine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-nitrogen bonds.
Biology: It is used in the study of enzyme mechanisms and as a probe for detecting reactive oxygen species.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals
Mecanismo De Acción
The mechanism by which O-(3-fluorobenzyl)hydroxylamine exerts its effects involves the formation of reactive intermediates. These intermediates can interact with various molecular targets, including enzymes and nucleic acids. The compound can act as an electrophilic aminating agent, facilitating the formation of carbon-nitrogen bonds in organic molecules .
Comparación Con Compuestos Similares
Similar Compounds
O-benzylhydroxylamine: Similar structure but without the fluorine atom.
O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine: Contains multiple fluorine atoms on the benzyl group.
3-nitrophenylhydrazine: Contains a nitro group instead of a hydroxylamine group
Uniqueness
O-(3-fluorobenzyl)hydroxylamine is unique due to the presence of the fluorine atom on the benzyl group. This fluorine atom can influence the compound’s reactivity and stability, making it distinct from other hydroxylamine derivatives. The fluorine atom can also enhance the compound’s ability to participate in specific chemical reactions, such as electrophilic aromatic substitution .
Propiedades
Fórmula molecular |
C7H8FNO |
|---|---|
Peso molecular |
141.14 g/mol |
Nombre IUPAC |
O-[(3-fluorophenyl)methyl]hydroxylamine |
InChI |
InChI=1S/C7H8FNO/c8-7-3-1-2-6(4-7)5-10-9/h1-4H,5,9H2 |
Clave InChI |
INUFRNDIHFACLU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)F)CON |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















